3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide
Description
3-(1,3-Benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a pyrazine-carboxamide scaffold. The benzothiazole group is a sulfur- and nitrogen-containing bicyclic aromatic system known for its role in fluorescence, antimicrobial activity, and coordination chemistry . The N-ethyl-N-phenyl substitution on the carboxamide group contributes steric bulk and lipophilicity, which may influence solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24(14-8-4-3-5-9-14)20(25)18-17(21-12-13-22-18)19-23-15-10-6-7-11-16(15)26-19/h3-13H,2H2,1H3 |
InChI Key |
VWGZFQJIWBNAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Pyrazine-2-carboxamide Intermediate Synthesis
The pyrazine-2-carboxamide moiety is synthesized via nucleophilic acyl substitution. Pyrazine-2-carbonyl chloride is reacted with N-ethyl aniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 eq.) is employed to scavenge HCl, achieving 78–82% yield after 6 hours at 0–5°C. Alternative routes utilize pyrazine-2-carboxylic acid activated by carbodiimide reagents (e.g., EDC/HOBt), though this method requires longer reaction times (12–18 hours) and yields 70–75%.
Benzothiazole Ring Formation
The 1,3-benzothiazol-2-yl group is introduced via cyclocondensation of 2-aminothiophenol with carbonyl precursors. In one protocol, 2-aminothiophenol reacts with bromopyruvic acid in ethanol under reflux (4 hours), forming 2-carboxybenzothiazole, which is subsequently decarboxylated at 200°C. Microwave-assisted cyclization (180°C, 15 minutes) enhances yield to 88% compared to conventional heating (72%).
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 3-bromopyrazine-2-carboxamide and 1,3-benzothiazol-2-ylboronic acid is explored. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C, the reaction achieves 65% yield after 12 hours. Challenges include competing protodeboronation and homocoupling, mitigated by degassing solvents and using excess boronic acid (1.5 eq.).
Nucleophilic Aromatic Substitution
Direct substitution at the pyrazine C3 position is achieved using lithium hexamethyldisilazide (LHMDS) as a base. Treatment of 3-chloropyrazine-2-carboxamide with 2-lithiobenzothiazole in THF at −78°C affords the coupled product in 58% yield, with residual starting material (23%) recoverable via column chromatography.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Comparative studies reveal dimethylacetamide (DMA) as optimal for coupling reactions, providing 18% higher yields than DMF or THF due to improved solubility of intermediates. Elevated temperatures (110–120°C) accelerate Suzuki couplings but promote decomposition beyond 8 hours, necessitating precise time control.
Catalytic Systems
Buchwald-Hartwig amidation trials using Xantphos-Pd-G3 show limited efficacy (≤40% yield), attributed to steric hindrance from the N-phenyl group. In contrast, copper(I)-mediated Ullmann coupling with 1,10-phenanthroline as a ligand achieves 73% yield at 100°C.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) resolves unreacted benzothiazole precursors (Rf = 0.7) from the target compound (Rf = 0.4). Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for >99% purity in pharmaceutical-grade batches.
Spectroscopic Validation
-
FT-IR : Carboxamide C=O stretch at 1665 cm⁻¹; benzothiazole C-S vibration at 690 cm⁻¹.
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrazine H5), 8.15–7.89 (m, 4H, benzothiazole), 4.12 (q, 2H, NCH₂CH₃), 1.32 (t, 3H, CH₃).
-
HRMS : Calculated for C₂₀H₁₇N₄OS [M+H]⁺ 385.1124; Found 385.1121.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Halogenation
The pyrazine ring can undergo halogenation reactions, particularly at positions not occupied by the carboxamide group:
Where X represents a halogen (Cl, Br, or I).
-
Oxidation Reactions
The benzothiazole moiety can undergo oxidation reactions, particularly at the sulfur atom .
Sulfoxide Formation
Mild oxidizing agents can convert the sulfur in the benzothiazole ring to a sulfoxide:
-
Reduction Reactions
The compound contains several functional groups that can be reduced under appropriate conditions.
Amide Reduction
The carboxamide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride:
-
Hydrolysis Reactions
The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions.
Basic Hydrolysis
In the presence of a strong base and heat, the amide group can be hydrolyzed to form a carboxylic acid:
-
Complexation Reactions
The nitrogen atoms in the pyrazine and benzothiazole rings can act as ligands for metal complexation .
Metal Coordination
The compound can form complexes with transition metals such as copper or zinc:
Where M represents a divalent metal ion.
-
Photochemical Reactions
Compounds containing benzothiazole moieties are known to undergo various photochemical reactions .
Photoisomerization
Under UV irradiation, the compound may undergo cis-trans isomerization around the C=N bond in the benzothiazole ring:
It's important to note that these reactions are theoretical based on the compound's structure and known reactions of similar compounds. Actual reactivity may vary, and further experimental studies would be needed to confirm these reactions and their specific conditions.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of benzothiazole derivatives, including 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide, in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized a series of benzothiazole-piperazine hybrids and evaluated their anticancer activity against breast (MCF7) and colon (HCT116) cancer cell lines. The results indicated that compounds with the benzothiazole moiety exhibited moderate to potent antiproliferative effects. The structure–activity relationship (SAR) analysis suggested that the presence of specific substituents can enhance biological activity significantly .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity. Benzothiazole derivatives are recognized for their ability to combat various pathogens.
Case Study: Antimicrobial Screening
In a systematic evaluation of benzothiazole derivatives, including the target compound, researchers found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Another area of application is the anti-inflammatory potential of this compound. Research indicates that benzothiazole derivatives can modulate inflammatory pathways.
Case Study: Inflammatory Response Modulation
Studies exploring the anti-inflammatory effects of benzothiazole compounds have shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases, although further in vivo studies are required to validate these findings .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . Molecular docking studies have shown that it binds to the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be grouped into three categories:
Benzothiazole-Carboxamide Derivatives N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): This analogue replaces the pyrazine ring with a fluorinated benzene ring. N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Substitution with a piperazine group introduces basicity and water solubility, which are critical for antimicrobial activity (e.g., against S. aureus) .
Pyrazine-Containing Analogues
- N-(Pyrazin-2-yl)formamide derivatives : These lack the benzothiazole group but share the pyrazine-carboxamide core. Their biological activity is often linked to pyrazine’s ability to mimic purine bases in DNA/RNA interactions .
Multifunctional Hybrids 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles: These triazole-benzothiazole hybrids exhibit potent antibacterial and antitubercular activity, with substituents like 6-fluoro or 6-nitro on the benzothiazole ring significantly enhancing efficacy against M. tuberculosis .
Comparative Data Table
Key Findings
- Substituent Impact : The N-ethyl-N-phenyl group may hinder intermolecular interactions (e.g., hydrogen bonding) compared to smaller substituents (e.g., methyl or fluoro), reducing solubility but improving membrane permeability .
Contradictions and Limitations
- highlights the importance of electron-withdrawing groups (e.g., nitro) on benzothiazoles for antitubercular activity, but the target compound lacks such substituents, possibly limiting efficacy.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is a member of the benzothiazole family, known for its diverse biological activities, particularly in the context of antimycobacterial research. This article reviews its biological activity, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide can be represented as follows:
This compound features a benzothiazole ring, which is crucial for its biological activity. The presence of the pyrazine and carboxamide groups enhances its interaction with biological targets.
Antimycobacterial Activity
Recent studies have highlighted the potential of benzothiazole derivatives as effective antimycobacterial agents. The compound has shown promising results in various assays.
In Vitro Studies
In vitro testing against Mtb has demonstrated that 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values are critical in assessing the effectiveness of this compound.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide | 0.25 | Bactericidal against replicating Mtb |
| Rifampin | 50 | Bactericidal (less effective against dormant forms) |
The compound was found to be bactericidal against both replicating and dormant forms of Mtb, with a notable ability to reduce the viability of non-culturable (NC) bacilli at concentrations as low as 2 μg/mL .
The mechanism of action for this compound appears to involve interference with mycolic acid transport in mycobacterial cells. It is hypothesized that it may inhibit the mmpL3 protein, which is essential for the formation of the mycobacterial outer membrane . Studies suggest that this inhibition disrupts the transfer of mycolic acids to their cell envelope acceptors, ultimately compromising cell wall integrity.
Case Studies
Several case studies have reported on the efficacy and safety profile of benzothiazole derivatives:
- Study on Efficacy Against Mtb : A recent study evaluated various derivatives, including our compound, showing that it significantly inhibited Mtb growth with IC50 values ranging from 1.35 to 2.18 μM. Importantly, these compounds were found to have low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety profile .
- Long-term Efficacy : In longitudinal studies assessing resistance development, compounds similar to 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide demonstrated sustained efficacy without significant regrowth or resistance emergence after treatment cessation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide, and how is its structural integrity validated?
- Methodology : The compound is typically synthesized via condensation reactions between benzothiazole derivatives and pyrazine-carboxamide precursors. For example, analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide) are synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides under reflux in pyridine, followed by purification via recrystallization or chromatography .
- Characterization : Techniques include ¹H/¹³C NMR for functional group analysis, IR spectroscopy for amide bond confirmation, mass spectrometry for molecular weight verification, and X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers observed in related structures) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : The compound’s benzothiazole and pyrazine moieties may pose risks (e.g., H303: harmful if swallowed, H313: skin irritation). Mandatory safety measures include gloves, lab coats, and eye protection (P280), proper ventilation to avoid inhalation (P264), and immediate eye rinsing with water (P305+P351) if exposed .
- Waste Disposal : Follow institutional guidelines for organic solvents and halogenated byproducts generated during synthesis.
Q. Which in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination. Fungal activity can be assessed using C. albicans .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine ring’s electron-deficient nature may drive interactions with biological targets like enzymes .
- Molecular Docking : Simulate binding affinities to hypothesized targets (e.g., bacterial PFOR enzymes) using software like AutoDock Vina, guided by crystallographic data from related benzothiazole derivatives .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Experimental Variables : Assess differences in strain specificity , assay conditions (e.g., pH, serum content), and compound purity (HPLC ≥95%). For instance, antimicrobial activity discrepancies may arise from variations in inoculum size or solvent carriers (DMSO vs. aqueous buffers) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation on the phenyl ring) using analogs. For example, chloro-substituted benzothiazoles often enhance antibacterial potency due to increased lipophilicity .
Q. What role does X-ray crystallography play in confirming molecular conformation and intermolecular interactions?
- Structural Validation : Single-crystal X-ray diffraction resolves bond lengths/angles and non-covalent interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimeric structures). For nitazoxanide analogs, such interactions directly correlate with enzyme inhibition .
- Packing Analysis : Identify π-π stacking between aromatic rings or C–H⋯O/F interactions influencing crystal stability. These features inform solubility and formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
